6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]HEXANAMIDE
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Overview
Description
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]HEXANAMIDE is a complex organic compound characterized by its unique structural features. It contains a phthalimide moiety and a trifluoromethoxy-substituted phenyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]HEXANAMIDE typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions.
Introduction of the Hexanamide Chain: This step involves the reaction of the phthalimide derivative with a hexanoyl chloride in the presence of a base such as pyridine.
Attachment of the Trifluoromethoxy Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanamide chain.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]HEXANAMIDE has several applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETALDEHYDE
- 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL CHLORIDE
- 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAL
Uniqueness
6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]HEXANAMIDE is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[4-(trifluoromethoxy)phenyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c22-21(23,24)30-15-11-9-14(10-12-15)25-18(27)8-2-1-5-13-26-19(28)16-6-3-4-7-17(16)20(26)29/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRXHWRJCCIZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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